molecular formula C21H15F4N5O2S B2915022 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1114903-21-7

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2915022
CAS No.: 1114903-21-7
M. Wt: 477.44
InChI Key: SVPXHRIPEPXSFY-UHFFFAOYSA-N
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Description

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with various substituents including a fluorophenyl group and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide has shown potential in various scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess pharmacological activities, such as anticancer and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridazine core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines with different substituents. For example:

Properties

IUPAC Name

2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2S/c22-15-2-1-3-16(10-15)33-19-9-8-17-27-29(20(32)30(17)28-19)12-18(31)26-11-13-4-6-14(7-5-13)21(23,24)25/h1-10H,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXHRIPEPXSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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